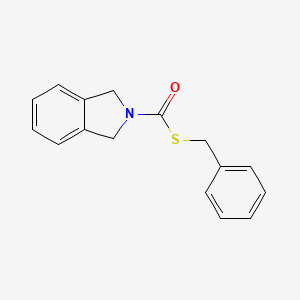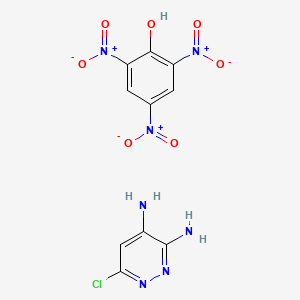
2,4,6-Trinitrophenol--6-chloropyridazine-3,4-diamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine (1/1) is a complex organic compound that combines the explosive properties of 2,4,6-trinitrophenol with the chemical reactivity of 6-chloropyridazine-3,4-diamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by a coupling reaction with 6-chloropyridazine-3,4-diamine. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the coupling reaction may involve the use of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield. This may include recrystallization and purification processes to remove any impurities that could affect the compound’s performance in its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be oxidized to form different products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atom in 6-chloropyridazine-3,4-diamine can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine involves its interaction with specific molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can participate in redox reactions, while the chloropyridazine moiety can interact with nucleophiles, leading to various biochemical effects. These interactions can affect cellular processes and enzyme activities, making the compound useful in both research and therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and used in various industrial applications.
6-Chloropyridazine: Used in organic synthesis and as a building block for more complex molecules.
3,4-Diaminopyridazine: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
2,4,6-Trinitrophenol–6-chloropyridazine-3,4-diamine is unique due to its combination of explosive and reactive properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields highlight its significance in scientific research and industry.
Eigenschaften
CAS-Nummer |
61071-12-3 |
|---|---|
Molekularformel |
C10H8ClN7O7 |
Molekulargewicht |
373.67 g/mol |
IUPAC-Name |
6-chloropyridazine-3,4-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H5ClN4/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2(6)4(7)9-8-3/h1-2,10H;1H,(H2,6,8)(H2,7,9) |
InChI-Schlüssel |
XGLARBUCKUEDDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C(=NN=C1Cl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


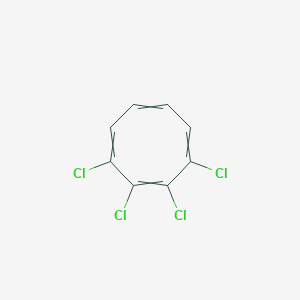
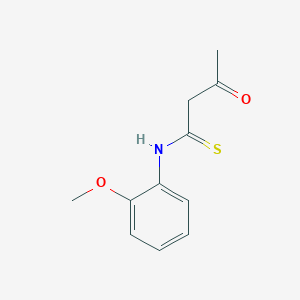



![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
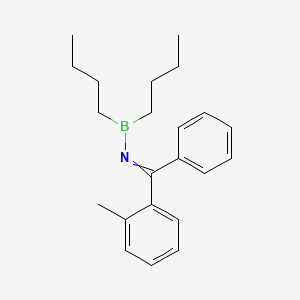
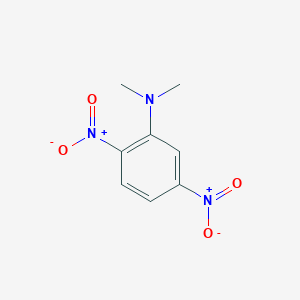
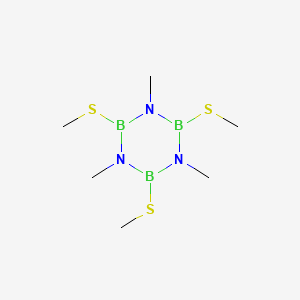
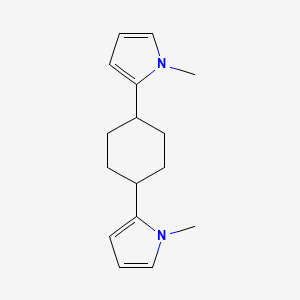
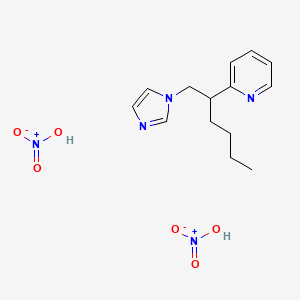
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)

